5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile
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Overview
Description
5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . This compound is known for its unique structure, which includes a formyl group, a hydroxyazetidinyl group, and a benzonitrile moiety. It is primarily used in research and development due to its reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: 5-Carboxy-2-(3-hydroxyazetidin-1-yl)benzonitrile.
Reduction: 5-Formyl-2-(3-aminoazetidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyazetidinyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzamide
- 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzoic acid
- 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzylamine
Uniqueness
5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological interactions .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2 |
InChI Key |
DLJLKCKIXUJQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O |
Origin of Product |
United States |
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